2-Methanesulfonylpropan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfonylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2S/c1-4(3-5)8(2,6)7/h4H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTJZUBIUFLKMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
786598-78-5 | |
| Record name | 2-methanesulfonylpropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Methanesulfonylpropan 1 Amine
Synthesis via Sulfonylation Reactions
Oxidative Approaches to Sulfone Formation from Sulfides or Sulfoxides
The synthesis of the sulfone moiety in 2-Methanesulfonylpropan-1-amine is a critical step, most commonly achieved through the oxidation of a corresponding sulfide (B99878) or sulfoxide (B87167) precursor. The oxidation of sulfides is a fundamental transformation in organic chemistry, offering a direct pathway to sulfones. A variety of oxidizing agents and catalytic systems have been developed to achieve this transformation with high efficiency and selectivity.
The direct oxidation of a precursor, such as 2-(methylthio)propan-1-amine, to this compound requires a potent oxidizing system. Over-oxidation is less of a concern when the sulfone is the desired product, in contrast to the selective synthesis of sulfoxides. Historically, strong, metal-based oxidants were common, but greener alternatives are now preferred. Hydrogen peroxide (H₂O₂) is a widely used, environmentally benign oxidant. Its effectiveness can be significantly enhanced by various catalysts. For instance, metal catalysts like tungsten, molybdenum, and vanadium have proven effective in catalyzing sulfide oxidation with H₂O₂.
The choice of catalyst and reaction conditions allows for control over the reaction, driving it to completion to form the sulfone. For example, niobium carbide has been shown to efficiently catalyze the oxidation of sulfides to sulfones using 30% hydrogen peroxide, while the related tantalum carbide tends to favor sulfoxide formation. Metal-free conditions have also been developed, utilizing systems like urea-hydrogen peroxide with phthalic anhydride (B1165640), which provides an environmentally friendly route to sulfones.
The oxidation can also proceed from the corresponding sulfoxide, 2-(methylsulfinyl)propan-1-amine. This two-step approach (sulfide to sulfoxide, then sulfoxide to sulfone) can sometimes offer better control, though for the synthesis of the target sulfone, a direct, one-step oxidation from the sulfide is often more efficient.
Table 1: Selected Oxidizing Systems for Sulfide to Sulfone Conversion
| Oxidizing Agent/System | Key Features | Reference |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) with Niobium Carbide | Efficiently affords sulfones; catalyst is reusable. | |
| Hydrogen Peroxide (H₂O₂) with Tungstate (B81510) Catalyst | Effective with a recyclable silica-based tungstate catalyst at room temperature. | |
| Urea-Hydrogen Peroxide and Phthalic Anhydride | Metal-free, environmentally benign method. | |
| Potassium Permanganate (KMnO₄) on MnO₂ | Effective under heterogeneous or solvent-free conditions. | |
| Selectfluor | Mediates efficient oxidation using water as the oxygen source. | |
| Dendritic Phosphomolybdate Hybrid with H₂O₂ | Environmentally benign system using an inexpensive and recyclable catalyst. |
Enantioselective Synthesis of this compound
As this compound possesses a stereocenter at the second carbon atom, the synthesis of single enantiomers is of significant interest, particularly in the context of active pharmaceutical ingredients where stereochemistry is crucial. Several strategies can be employed to achieve this, including chiral auxiliary-based approaches, asymmetric catalysis, and kinetic resolution.
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. For the synthesis of chiral amines, auxiliaries such as Evans oxazolidinones and tert-butanesulfinamide are widely used.
In a hypothetical synthesis of (R)- or (S)-2-Methanesulfonylpropan-1-amine, a chiral auxiliary could be appended to a precursor molecule. For instance, a chiral auxiliary could be used to direct the asymmetric alkylation of a glycine (B1666218) enolate equivalent to introduce the isopropyl group stereoselectively. Alternatively, a well-established method involves the addition of a Grignard reagent to a chiral tert-butanesulfinyl imine. This approach could be adapted by starting with an appropriate aldehyde precursor which, after stereoselective addition and subsequent transformations including introduction of the methanesulfonyl group and removal of the auxiliary, would yield the desired chiral amine.
Asymmetric catalysis represents a highly efficient and atom-economical method for synthesizing chiral molecules. For the synthesis of chiral amines, transition metal-catalyzed asymmetric hydrogenation of prochiral imines or enamines is a powerful technique. A precursor imine to this compound could be hydrogenated using a chiral catalyst (e.g., based on iridium or rhodium with chiral phosphine (B1218219) ligands) to generate the amine with high enantioselectivity.
Another approach involves the asymmetric formation of a C-N bond through other catalytic methods. For example, asymmetric oxidative C-N bond-forming reactions have been developed using chiral iodine catalysts. While direct asymmetric C-S bond formation to construct the sulfone moiety is less common for this type of target, the development of catalytic enantioselective sulfonylation reactions is an emerging field.
Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, leaving the other enantiomer in excess. For racemic this compound, enzymatic resolution is a viable option. Enzymes such as lipases or proteases can selectively acylate one enantiomer of the amine, allowing for the separation of the acylated product from the unreacted enantiomer.
Amine dehydrogenases (AmDHs) can also be used for the kinetic resolution of racemic amines through oxidative deamination. In such a system, one enantiomer is selectively converted to the corresponding ketone, leaving the other enantiomer in high enantiomeric purity. Furthermore, Brønsted acid-catalyzed kinetic resolution based on the condensation between an amine and a carbonyl compound has been shown to be effective for both aromatic and aliphatic primary amines.
Table 2: Comparison of Enantioselective Strategies
| Strategy | Principle | Advantages | Potential Challenges |
|---|---|---|---|
| Chiral Auxiliary | Temporary incorporation of a chiral group to direct stereoselectivity. | Reliable, high diastereoselectivity often achievable. | Requires additional steps for attachment and removal of the auxiliary. |
| Asymmetric Catalysis | Use of a chiral catalyst to create the stereocenter from a prochiral substrate. | Highly atom-economical, small amount of catalyst needed. | Catalyst development can be complex; optimization of reaction conditions is critical. |
| Kinetic Resolution | Separation of a racemate based on different reaction rates of enantiomers. | Can be applied to the final racemic product. | Maximum theoretical yield for the desired enantiomer is 50%. |
| Dynamic Kinetic Resolution | Combines kinetic resolution with in situ racemization of the slower-reacting enantiomer. | Can theoretically achieve 100% yield of the desired enantiomer. | Requires a suitable racemization catalyst that is compatible with the resolution process. |
Advanced Synthetic Strategies
Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). It offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and greater potential for automation and process optimization.
The synthesis of this compound, which involves multiple steps, is an excellent candidate for optimization using a continuous flow setup. A multi-step flow process could be designed where intermediates are generated and directly transferred to the next reactor without isolation and purification. For example, the formation of a sulfide precursor, its subsequent oxidation to the sulfone, and a final deprotection or conversion step could be telescoped into a single, continuous operation.
Optimizing a continuous flow synthesis involves several key parameters:
Reactor Design: The choice of reactor (e.g., packed-bed, microreactor) can influence mixing and reaction efficiency.
Flow Rate and Residence Time: Precise control over the time reactants spend in the reactor allows for fine-tuning of conversion and selectivity.
Temperature and Pressure: Flow reactors enable operation at temperatures and pressures that may be unsafe in batch reactors, potentially accelerating reaction rates.
In-line Analysis: Integrating analytical techniques (e.g., IR, NMR) allows for real-time monitoring and rapid optimization of the process.
A continuous flow approach could also be combined with other advanced techniques, such as chemoenzymatic synthesis, where immobilized enzymes are used in packed-bed reactors to perform enantioselective transformations. This would be particularly advantageous for the enantioselective synthesis of
Mechanochemical Synthesis Approaches
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a green and efficient alternative to traditional solvent-based synthesis. irb.hr For the synthesis of compounds structurally related to this compound, such as aromatic sulfonamides, mechanochemical methods have been successfully developed. A notable example is the three-component palladium-catalyzed aminosulfonylation reaction using potassium metabisulfite (B1197395) (K₂S₂O₅) and an amine with aryl bromides or carboxylic acids. rsc.org This approach, which utilizes mechanical energy via ball milling, accommodates both primary and secondary aliphatic and aromatic amines, suggesting its potential applicability for the synthesis of aliphatic amino sulfones like this compound. rsc.org
The key advantages of mechanochemical synthesis include significantly reduced reaction times, milder reaction conditions (often at ambient temperature), and the reduction or elimination of solvents. organic-chemistry.org While specific protocols for this compound are not yet established, the general procedure for mechanochemical sulfonamide synthesis provides a strong starting point for future research.
Table 1: Illustrative Mechanochemical Synthesis of Aromatic Sulfonamides This table is based on the mechanochemical synthesis of aromatic sulfonamides and serves as a potential model for the synthesis of this compound.
| Reactant 1 | Reactant 2 | Amine Source | Catalyst | Conditions | Yield | Reference |
| Aryl Bromide | K₂S₂O₅ | Aliphatic/Aromatic Amine | Palladium | Ball Milling | Wide Range | rsc.org |
| Aryl Carboxylic Acid | K₂S₂O₅ | Aliphatic/Aromatic Amine | Palladium | Ball Milling | Wide Range | rsc.org |
Photochemical and Electrochemical Synthetic Routes
Photochemical Synthesis:
Photochemical methods, which use light to initiate chemical reactions, are increasingly employed for the synthesis of complex organic molecules under mild conditions. For structures analogous to this compound, such as (E)-β-aminovinyl sulfones, photocatalytic approaches have been established. One such method involves the reaction of allenamides and sodium sulfinates using a ruthenium-based catalyst, Ru(bpy)₃Cl₂. rsc.org This reaction proceeds in an environmentally friendly solvent and demonstrates high functional group tolerance. rsc.org
Another relevant photochemical strategy is the direct C-H amination of arenes using alkyl amines, which proceeds via an aminium radical cation generated by a photocatalyst in the presence of an acid and light. youtube.com While this method has been applied to arenes, its adaptation to aliphatic systems could open new avenues for the synthesis of this compound.
Electrochemical Synthesis:
Electrosynthesis offers a powerful and sustainable tool for chemical transformations, often avoiding the need for harsh reagents. In the context of sulfur- and nitrogen-containing compounds, electrochemical methods have been developed for the synthesis of sulfonamides through the oxidative coupling of thiols and amines. nih.govacs.org This process is driven by electricity, requires no additional catalysts, and can be performed at room temperature. nih.gov The mechanism involves the initial formation of a disulfide, followed by the oxidation of the amine to a radical cation, which then reacts to form the sulfonamide. nih.govacs.org
Furthermore, electrochemical methods have been reported for the synthesis of hindered primary amines from iminium salts and cyanoheteroarenes via a proton-coupled electron transfer mechanism. acs.org The development of electrochemical protocols for the direct amination of sulfone-containing precursors could provide a direct and efficient route to this compound.
Table 2: Examples of Photochemical and Electrochemical Synthesis of Related Compounds This table illustrates conditions for the synthesis of related amino sulfone and sulfonamide compounds, suggesting potential parameters for this compound.
| Method | Substrates | Catalyst/Mediator | Solvent | Key Feature | Reference |
| Photocatalytic | Allenamides, Sodium Sulfinates | Ru(bpy)₃Cl₂ | Ethanol | Selective synthesis of (E)-β-aminovinyl sulfones | rsc.org |
| Electrochemical | Thiols, Amines | None (electricity-driven) | CH₃CN/HCl | Direct oxidative coupling to sulfonamides | nih.govacs.org |
Reaction Condition Optimization and Process Intensification
The yield, selectivity, and efficiency of any synthetic route to this compound would be highly dependent on the careful optimization of reaction conditions.
Solvent Effects on Reaction Yield and Selectivity
The choice of solvent can profoundly influence the outcome of a chemical reaction by affecting reactant solubility, transition state stabilization, and reaction kinetics. nih.govresearchgate.netyoutube.com In the synthesis of β-amino sulfones, the polarity of the solvent is a critical parameter. For instance, in the synthesis of aryl sulfamates, a mixture of polar protic solvents (tBuOH:H₂O) was found to be crucial for achieving high conversion rates. acs.org The solvent can influence the electronic environment of the reactants and intermediates, with polar solvents often stabilizing polar excited states in photochemical reactions. youtube.com For electrochemical reactions, the solvent and electrolyte system must be chosen to support conductivity while not interfering with the desired electrode processes. nih.gov
Temperature and Pressure Influence on Reaction Kinetics
Temperature is a key factor in controlling reaction rates and, in some cases, product selectivity. In the synthesis of organic sulfones from t-butylsulfinamide and alkenes, temperature was used to selectively produce either vinyl sulfones (at 120 °C) or β-hydroxy sulfones (at 40 °C). rsc.org The thermal stability of sulfones is also a consideration, with studies showing that the onset of thermal decomposition for acyclic aliphatic sulfones is generally above 350 °C. acs.orgacs.org
Pressure can also influence reaction kinetics, particularly in gas-phase reactions or reactions involving gaseous reactants. While specific studies on the effect of pressure on the synthesis of this compound are not available, research on related amination reactions has shown that the partial pressures of reactants like ammonia (B1221849) and hydrogen can significantly impact conversion and selectivity. rsc.org
Catalyst Selection and Loading for Enhanced Efficiency
Catalysis is central to many modern synthetic methods. For the synthesis of amino sulfones and related compounds, a variety of catalysts have been employed. Palladium-based catalysts, often in combination with specific phosphine ligands, are effective for C-N cross-coupling reactions, such as the amination of aryl sulfides. nih.gov The choice of ligand can be critical in achieving high yields and broad substrate scope. acs.org
In the context of C-H amination, metalloporphyrin-based catalysts, including those derived from myoglobin, have shown promise. nih.gov The catalytic activity is dependent on the metal center, with a reactivity trend of Co > Fe > Mn observed for synthetic metalloporphyrins. nih.gov For photocatalytic reactions, ruthenium and other transition metal complexes are common, while some reactions can proceed with organocatalysts or even be catalyst-free. rsc.orgacs.org The optimization of catalyst loading is crucial to balance reaction efficiency with cost and ease of purification.
Chemical Reactivity and Mechanistic Investigations of 2 Methanesulfonylpropan 1 Amine
Nucleophilic Reactivity of the Primary Amine Moiety
The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile. This allows it to readily attack electron-deficient centers, leading to the formation of new carbon-nitrogen bonds.
Primary amines are known to react with carboxylic acid derivatives such as acyl chlorides and acid anhydrides in nucleophilic acyl substitution reactions to form amides. In this predicted reaction, the nitrogen atom of 2-Methanesulfonylpropan-1-amine would attack the electrophilic carbonyl carbon of the acylating agent. Subsequent loss of a leaving group (e.g., chloride or carboxylate) would yield the corresponding N-acylated product. These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct.
Illustrative Acylation Reactions of this compound
| Acylating Agent | Expected Product | Reaction Conditions |
| Acetyl Chloride | N-(2-(Methylsulfonyl)propyl)acetamide | Aprotic solvent, base (e.g., triethylamine) |
| Benzoic Anhydride (B1165640) | N-(2-(Methylsulfonyl)propyl)benzamide | Mild heating, aprotic solvent |
| Ethyl Chloroformate | Ethyl (2-(methylsulfonyl)propyl)carbamate | Low temperature, inert atmosphere |
The primary amine of this compound is expected to undergo alkylation when treated with alkyl halides. wikipedia.org This is a nucleophilic substitution reaction where the amine acts as the nucleophile. youtube.com However, a significant challenge in the alkylation of primary amines is the potential for over-alkylation. youtube.com The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to further reaction to form a tertiary amine and ultimately a quaternary ammonium (B1175870) salt. youtube.commasterorganicchemistry.com Selective mono-alkylation can be difficult to achieve and often requires specific reaction conditions and stoichiometry. masterorganicchemistry.com
Predicted Products of Alkylation of this compound with Methyl Iodide
| Product | Degree of Substitution |
| N-Methyl-2-(methylsulfonyl)propan-1-amine | Secondary Amine |
| N,N-Dimethyl-2-(methylsulfonyl)propan-1-amine | Tertiary Amine |
| N,N,N-Trimethyl-2-(methylsulfonyl)propan-1-aminium iodide | Quaternary Ammonium Salt |
Condensation reactions involve the joining of two molecules with the elimination of a small molecule, typically water. libretexts.orglibretexts.org The primary amine of this compound is predicted to react with carbonyl compounds, such as aldehydes and ketones, in this manner. The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. youtube.com Subsequent dehydration of the hemiaminal leads to the formation of an imine. youtube.com
The products of the condensation reaction between a primary amine and an aldehyde or ketone are known as Schiff bases or imines, characterized by a carbon-nitrogen double bond. youtube.comnih.gov The formation of these compounds from this compound is expected to be reversible and is often catalyzed by either acid or base. nih.gov The removal of water from the reaction mixture can drive the equilibrium towards the formation of the imine product. nih.gov
Hypothetical Schiff Base Formation with this compound
| Carbonyl Compound | Intermediate | Final Product (Schiff Base) |
| Benzaldehyde | Hemiaminal | (E)-N-Benzylidene-2-(methylsulfonyl)propan-1-amine |
| Acetone | Hemiaminal | N-(Propan-2-ylidene)-2-(methylsulfonyl)propan-1-amine |
| Cyclohexanone | Hemiaminal | N-Cyclohexylidene-2-(methylsulfonyl)propan-1-amine |
Reactivity Pertaining to the Sulfonyl Group
The sulfone group is a hexa-coordinate sulfur functional group with the general structure R-S(=O)₂-R'. The sulfur atom in a sulfone is in a high oxidation state, which contributes to the group's general stability.
The sulfone group in this compound is anticipated to be highly stable and relatively inert to many chemical transformations. Sulfones are resistant to oxidation due to the sulfur atom already being in its highest oxidation state. They are also generally stable to moderate reducing agents, acids, and bases.
Transformations of the sulfone group typically require harsh reaction conditions. For example, reduction to a sulfide (B99878) may be possible with strong reducing agents like lithium aluminum hydride, although this could also affect other functional groups in the molecule. The electron-withdrawing nature of the sulfonyl group can also influence the acidity of adjacent C-H bonds, but significant reactivity at this position is not expected under normal conditions for this specific molecule.
Role of the Sulfonyl Group in Modulating Amine Reactivity (Electronic and Steric Effects)
The reactivity of the primary amine in this compound is significantly influenced by the presence of the adjacent methanesulfonyl (–SO₂CH₃) group. This influence can be understood by considering both electronic and steric effects.
Electronic Effects: The sulfonyl group is a potent electron-withdrawing group. researchgate.net This is primarily due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. This strong inductive effect (-I) withdraws electron density from the rest of the molecule, including the nitrogen atom of the amine group. fiveable.memasterorganicchemistry.com Consequently, the lone pair of electrons on the nitrogen atom is less available for donation to a proton or other electrophiles. libretexts.orgpressbooks.pub This reduction in electron density decreases both the basicity and the nucleophilicity of the amine compared to a simple alkylamine like propan-1-amine. masterorganicchemistry.comlibretexts.org The delocalization of the nitrogen lone pair into the sulfonyl group, similar to the resonance seen in amides, further stabilizes the amine and reduces its reactivity. masterorganicchemistry.compressbooks.pub
Steric Effects: The methanesulfonyl group is sterically demanding. The tetrahedral arrangement around the sulfur atom, with two oxygen atoms and a methyl group, can physically hinder the approach of reactants to the neighboring amine functionality. This steric hindrance can affect the rate of reactions where the amine acts as a nucleophile, particularly with bulky electrophiles. rsc.orgnih.gov The degree of steric hindrance in this compound is notable due to the substitution on the carbon adjacent to the nitrogen.
Intramolecular Cyclization and Rearrangement Pathways
While specific studies on the intramolecular cyclization of this compound are not extensively documented, its structure allows for postulation of potential reaction pathways based on established reactivity of related sulfonamides. Sulfonamides are known to undergo various intramolecular cyclization reactions to form heterocyclic compounds, often under acidic or radical conditions. acs.orgibimapublishing.comtandfonline.comacs.orgresearchgate.net
For instance, if the carbon backbone were to contain a suitable functional group, cyclization could be induced. One potential, albeit hypothetical, pathway could involve the formation of a six-membered cyclic sulfonamide (a sultam) if a reactive site were present at the γ-position. Sultams are cyclic sulfonamides and their synthesis often involves the intramolecular cyclization of linear sulfonamides. wikipedia.org
Rearrangement reactions of sulfonamides are less common but can occur under specific conditions, such as in the presence of strong bases or upon photochemical activation.
Acid-Base Properties and Protonation Equilibria
The acid-base properties of an amine are quantified by its pKa value, which refers to the acidity of its conjugate acid (R-NH₃⁺). pressbooks.pub A higher pKa value for the conjugate acid corresponds to a stronger base. pressbooks.pub Experimental determination of pKa values is typically carried out using potentiometric or spectrophotometric titration. researchgate.net
Table 1: pKa Values of Representative Amines and Sulfonamides
| Compound Name | Structure | pKa of Conjugate Acid (in water) |
| Propan-1-amine | CH₃CH₂CH₂NH₂ | 10.71 |
| Methanesulfonamide (B31651) | CH₃SO₂NH₂ | ~15 (pKa of N-H) |
| This compound | CH₃SO₂(CH₃)CHCH₂NH₂ | Estimated < 10 |
Note: The pKa for methanesulfonamide refers to the acidity of the N-H proton on the sulfonamide itself, not a separate amine group. The estimated pKa for this compound is based on the expected strong electron-withdrawing effect of the sulfonyl group.
The methanesulfonyl group exerts a profound influence on the basicity of the amine in this compound. As a strong electron-withdrawing group, it significantly reduces the electron density on the nitrogen atom. fiveable.memasterorganicchemistry.com This makes the lone pair of electrons on the nitrogen less available to accept a proton, thereby decreasing the basicity of the amine. libretexts.orglibretexts.org
Compared to propan-1-amine, which has a pKa of its conjugate acid around 10.7, this compound is expected to be a considerably weaker base. The inductive effect of the sulfonyl group, positioned at the β-carbon relative to the nitrogen, destabilizes the corresponding ammonium cation (R-NH₃⁺) formed upon protonation. This destabilization shifts the acid-base equilibrium away from the protonated form, resulting in a lower pKa and weaker basicity. masterorganicchemistry.com
Kinetic and Thermodynamic Studies of Key Reactions
Specific kinetic and thermodynamic data for reactions involving this compound are not extensively reported. However, the principles of determining such parameters can be discussed in the context of reactions it would likely undergo, such as N-alkylation or N-acylation.
Rate Law Determination: The rate law for a reaction is an equation that links the reaction rate with the concentrations of reactants. khanacademy.orglibretexts.org For a hypothetical N-alkylation reaction of this compound with an alkyl halide (e.g., R-X), the rate law would take the general form:
Rate = k [this compound]ⁿ [R-X]ᵐ
Here, 'k' is the rate constant, and 'n' and 'm' are the reaction orders with respect to each reactant. youtube.com These orders must be determined experimentally, for example, by using the method of initial rates. This involves measuring the initial reaction rate while systematically varying the initial concentration of one reactant and keeping the other constant. libretexts.org Given the reduced nucleophilicity of the amine due to the sulfonyl group, the rate constant 'k' for such a reaction would be expected to be smaller than that for a similar reaction with a more basic amine like propan-1-amine.
Activation Energy Calculations: The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical factor in determining the reaction rate. It can be calculated from the Arrhenius equation, which relates the rate constant (k) to temperature (T):
k = A * e^(-Ea/RT)
where 'A' is the pre-exponential factor and 'R' is the gas constant. By measuring the rate constant at different temperatures, the activation energy can be determined from the slope of a plot of ln(k) versus 1/T (an Arrhenius plot). Reactions involving amines typically have activation energies that can be influenced by factors such as steric hindrance and the electronic properties of substituents. fiveable.me For this compound, the steric bulk and electronic effects of the sulfonyl group would likely influence the activation energy for its reactions.
Equilibrium Constant Measurements for Reversible Processes
The presence of the electron-withdrawing methanesulfonyl group (-SO₂CH₃) at the 2-position is expected to have a significant impact on the basicity of the primary amino group (-NH₂) at the 1-position. masterorganicchemistry.com Electron-withdrawing groups decrease the electron density on the nitrogen atom, making the lone pair less available for protonation. auburn.educhemistrysteps.com This inductive effect stabilizes the neutral amine and destabilizes the positively charged conjugate acid (the ammonium ion), thereby shifting the equilibrium away from the protonated form and resulting in a lower pKa compared to a simple alkylamine like propan-1-amine. libretexts.orgmasterorganicchemistry.com
A hypothetical set of equilibrium constants for the protonation of this compound and related amines is presented in Table 1 to illustrate this effect. The equilibrium reaction is as follows:
R-NH₂ + H₂O ⇌ R-NH₃⁺ + OH⁻
The basicity constant (Kb) is related to the pKa of the conjugate acid by the equation pKa + pKb = 14 (at 25°C). A lower pKa indicates a weaker base.
Table 1: Hypothetical Equilibrium Data for Primary Amines at 25°C
| Compound | Substituent (R) | pKa of Conjugate Acid (R-NH₃⁺) | Kb |
| Propan-1-amine | CH₃CH₂CH₂- | 10.71 | 5.13 x 10⁻⁴ |
| 2-Methoxyethan-1-amine | CH₃OCH₂CH₂- | 9.85 | 7.08 x 10⁻⁵ |
| This compound | CH₃SO₂CH(CH₃)CH₂- | ~ 9.5 (Estimated) | ~ 3.16 x 10⁻⁵ (Estimated) |
| 2-Nitropropan-1-amine | O₂NCH(CH₃)CH₂- | ~ 8.8 (Estimated) | ~ 1.58 x 10⁻⁶ (Estimated) |
Note: The values for this compound and 2-Nitropropan-1-amine are estimated based on the known effects of electron-withdrawing groups. Actual experimental values may vary.
Another reversible process to consider is the formation of imines (Schiff bases) through reaction with aldehydes or ketones. This equilibrium is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The position of this equilibrium is influenced by the nucleophilicity of the amine and the stability of the resulting imine. The reduced basicity and electron density on the nitrogen of this compound would likely make it a weaker nucleophile than unsubstituted alkylamines, potentially shifting the equilibrium towards the reactants.
Investigation of Reaction Mechanisms
Understanding the detailed pathway by which this compound undergoes chemical transformations is crucial for predicting its reactivity and designing synthetic applications. Mechanistic investigations often employ techniques such as isotopic labeling, linear free-energy relationships, and the direct detection of intermediates.
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms during a reaction. ias.ac.innumberanalytics.com By replacing an atom with one of its heavier isotopes (e.g., hydrogen ¹H with deuterium (B1214612) ²H, or nitrogen ¹⁴N with ¹⁵N), one can follow its path and determine which bonds are broken and formed in the rate-determining step. nih.govacs.org
A common application of isotopic labeling is the determination of the kinetic isotope effect (KIE), which is the ratio of the rate of reaction of the light isotopologue to that of the heavy isotopologue (kH/kD). libretexts.orglibretexts.org A primary KIE greater than 1 is observed when a bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. libretexts.orgnih.gov
For instance, in an elimination reaction where a base removes a proton from the carbon adjacent to the amino group, one could study the KIE by comparing the reaction rate of this compound with its deuterated analogue, this compound-2-d₁.
Hypothetical Isotopic Labeling Study for an Elimination Reaction:
Reaction: Base-induced elimination of a leaving group from a derivative of this compound.
Hypothesis: The rate-determining step involves the cleavage of the C-H bond at the 2-position.
Experiment: Synthesize the deuterated analogue, where the hydrogen at the 2-position is replaced by deuterium.
Expected Result: If the C-H bond is broken in the rate-limiting step, the reaction with the deuterated compound will be significantly slower, yielding a primary KIE (kH/kD) typically in the range of 2-7. libretexts.org
Table 2: Hypothetical Kinetic Isotope Effect Data
| Substrate | Rate Constant (k) at 25°C (s⁻¹) | Kinetic Isotope Effect (kH/kD) |
| This compound derivative | kH = 2.4 x 10⁻⁴ | 6.0 |
| This compound-2-d₁ derivative | kD = 0.4 x 10⁻⁴ |
A significant KIE, as shown in the hypothetical data in Table 2, would provide strong evidence for a mechanism where the proton abstraction at the carbon bearing the sulfonyl group is the rate-limiting step.
Linear free-energy relationships (LFERs), such as the Hammett and Taft equations, are invaluable tools for investigating the electronic effects of substituents on reaction rates and equilibria. libretexts.orgacs.org For aliphatic systems like this compound, the Taft equation is particularly relevant as it separates polar (inductive) and steric effects. wikipedia.orgdalalinstitute.com
The Taft equation is expressed as: log(k/k₀) = ρσ + δEs
where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the reference reactant (usually a methyl group).
ρ* (rho star) is the reaction constant, which measures the sensitivity of the reaction to polar effects. dalalinstitute.comorientjchem.org
σ* (sigma star) is the substituent constant, which quantifies the polar effect of a substituent.
δ (delta) is the sensitivity factor for steric effects.
Es is the steric substituent constant.
A plot of log(k/k₀) against σ* for a series of reactions with varying substituents can provide insights into the reaction mechanism. The sign and magnitude of ρ* are particularly informative. A negative ρ* value indicates that the reaction is accelerated by electron-donating groups, suggesting the buildup of positive charge in the transition state. Conversely, a positive ρ* value signifies that the reaction is favored by electron-withdrawing groups, indicating the development of negative charge in the transition state. sciepub.com
For a hypothetical nucleophilic substitution reaction where the amino group of various β-substituted primary amines acts as the nucleophile, we can construct a Taft plot.
Table 3: Hypothetical Taft Correlation Data for Nucleophilic Substitution
| Substituent (X) in X-CH(CH₃)CH₂-NH₂ | σ* for X-CH(CH₃)CH₂- | Rate Constant (k) (M⁻¹s⁻¹) | log(k/k₀) |
| H- (Propan-1-amine as reference) | 0.00 | 1.5 x 10⁻³ | 0 |
| CH₃O- | +0.19 | 5.0 x 10⁻⁴ | -0.48 |
| CH₃SO₂- | +0.60 (approx.) | 8.0 x 10⁻⁵ | -1.27 |
| Cl- | +0.37 | 2.5 x 10⁻⁴ | -0.78 |
| CN- | +0.63 | 6.5 x 10⁻⁵ | -1.36 |
Note: σ values are approximate for the entire substituent group. k₀ would be the rate for a reference amine.*
A plot of log(k/k₀) versus σ* for these hypothetical data would likely yield a straight line with a negative slope (ρ* < 0). This would indicate that the reaction rate decreases as the electron-withdrawing character of the substituent increases. This is consistent with a mechanism where the nucleophilicity of the amine nitrogen is crucial, and a buildup of positive charge occurs on the nitrogen in the transition state of the nucleophilic attack. The strong electron-withdrawing nature of the methanesulfonyl group would therefore be expected to significantly decrease the rate of such a reaction. orientjchem.org
The direct detection and characterization of transient intermediates provide compelling evidence for a proposed reaction mechanism. lumenlearning.com In reactions involving this compound, several types of reactive intermediates could be formed depending on the reaction conditions.
One plausible intermediate, particularly in oxidation reactions or elimination reactions from a suitable precursor, is an N-sulfonyl imine . nih.govwikipedia.org These are imines that have a sulfonyl group attached to the nitrogen, making the imine carbon highly electrophilic. The formation of such an intermediate could occur via a two-step process involving initial formation of an N-haloamine followed by dehydrohalogenation, or by oxidation of the amine.
Proposed Formation of an N-Sulfonyl Imine Intermediate:
This compound could be converted to an N-sulfonyl imine, which would be a highly reactive species susceptible to nucleophilic attack. beilstein-journals.org The stability of such imines can vary, but they are often transient and trapped in situ with a suitable nucleophile. acs.org
Characterization of Intermediates:
The identification of such intermediates often relies on spectroscopic methods under conditions that allow for their observation, such as low temperatures or in a non-reactive matrix.
NMR Spectroscopy: The formation of an imine can be detected by the appearance of a characteristic signal for the imine proton (-CH=N-) in the ¹H NMR spectrum and the imine carbon in the ¹³C NMR spectrum. rsc.org
IR Spectroscopy: The C=N stretching vibration in the IR spectrum would provide evidence for the imine functional group.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of a trapped intermediate, confirming its elemental composition. nih.gov
Chemical Trapping: The intermediate can be "trapped" by adding a reagent that reacts with it to form a stable, isolable product, thereby providing indirect evidence for its existence. lumenlearning.com
For example, if an N-sulfonyl imine is formed, it could be trapped by a nucleophile like a Grignard reagent or a hydride source (e.g., NaBH₄) to yield a stable secondary amine product, which can then be fully characterized. nih.gov
Table 4: Spectroscopic Signatures for a Hypothetical N-Sulfonyl Imine Intermediate
| Spectroscopic Method | Expected Observation for CH₃SO₂N=CHCH(CH₃)₂ |
| ¹H NMR | Singlet or multiplet for the imine proton (-N=CH-) around δ 7.5-8.5 ppm. |
| ¹³C NMR | Signal for the imine carbon (-N=C-) around δ 160-170 ppm. |
| IR Spectroscopy | Absorption band for the C=N stretch around 1640-1690 cm⁻¹. |
By combining these investigative techniques, a comprehensive picture of the chemical reactivity and reaction mechanisms of this compound can be developed.
Advanced Structural Elucidation and Spectroscopic Analysis Methodologies for 2 Methanesulfonylpropan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Methanesulfonylpropan-1-amine, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals.
High-resolution ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of each proton and carbon atom in the molecule.
The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The protons on the carbon adjacent to the amine group (-CH₂NH₂) would appear deshielded due to the electron-withdrawing nature of the nitrogen atom. libretexts.org Similarly, the methine proton (-CH) and the methyl protons of the sulfonyl group (-SO₂CH₃) are significantly influenced by the highly electronegative sulfonyl group, causing them to shift downfield. The protons of the amine group (-NH₂) typically appear as a broad signal, and their chemical shift can vary depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. libretexts.orgdocbrown.info
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms. udel.edu Carbons bonded to electronegative atoms like nitrogen and the sulfonyl group are deshielded and appear at higher chemical shifts (downfield). oregonstate.educhemguide.co.uk The carbon of the aminomethyl group (-CH₂NH₂) is expected in the 30-65 ppm range. chemguide.co.uk The carbon of the methanesulfonyl group (CH₃SO₂) will also be significantly downfield.
Predicted ¹H NMR Spectral Data for this compound
This table presents predicted data based on established principles of NMR spectroscopy.
| Proton Label | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling (Hz) |
|---|---|---|---|
| H₃C-C | ~1.1 - 1.3 | Doublet (d) | ~7 |
| H₃C-S | ~2.9 - 3.1 | Singlet (s) | N/A |
| H₂C-N | ~2.8 - 3.2 | Multiplet (m) | - |
| HC-C,S | ~3.2 - 3.6 | Multiplet (m) | - |
Predicted ¹³C NMR Spectral Data for this compound
This table presents predicted data based on established principles of NMR spectroscopy.
| Carbon Label | Predicted Chemical Shift (ppm) |
|---|---|
| H₃C -C | ~15 - 20 |
| H₃C -S | ~40 - 45 |
| H₂C -N | ~45 - 55 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through 2-3 bonds). sdsu.edu For this compound, a cross-peak would be expected between the methine proton (HC) and the protons of the adjacent aminomethyl group (H₂CN), as well as between the methine proton and the protons of the C-methyl group (H₃CC). This confirms the propyl backbone sequence.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to (one-bond C-H correlation). sdsu.edu It allows for the definitive assignment of each carbon signal based on the already-assigned proton signals. For example, the proton signal assigned to the sulfonyl-methyl group will show a cross-peak to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). youtube.comsdsu.edu It is crucial for piecing together the molecular skeleton. Key expected correlations include the protons of the sulfonyl-methyl group to the methine carbon, and the protons of the aminomethyl group to the methine carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. slideshare.netmdpi.com For a small, flexible molecule like this, NOESY can provide insights into preferred conformations by showing correlations between protons on different parts of the molecule that are spatially proximate. For instance, correlations might be observed between the methine proton and the sulfonyl-methyl protons, depending on the rotational conformation around the C-S bond.
Summary of Expected Key 2D NMR Correlations
| Experiment | Correlating Nuclei | Type of Information |
|---|---|---|
| COSY | (HC) ↔ (H₂CN) | ³J-coupling, confirms C-C bond |
| (HC) ↔ (H₃CC) | ³J-coupling, confirms C-C bond | |
| HSQC | (H₃C-S) ↔ (C H₃-S) | ¹J-coupling, assigns carbon |
| (H₂CN) ↔ (C H₂N) | ¹J-coupling, assigns carbon | |
| HMBC | (H₃C-S) ↔ (C H) | ³J-coupling, confirms S-CH linkage |
| (H₃CC) ↔ (C H₂N) | ³J-coupling, confirms backbone |
| NOESY | (H₃C-S) ↔ (HC) | Through-space, conformational data |
Dynamic NMR (DNMR) is a technique used to study chemical processes that occur on the same timescale as the NMR experiment, such as conformational changes or chemical exchange. nih.gov
For this compound, DNMR could be employed to study:
Rotational Dynamics: The molecule has several single bonds (e.g., C-C, C-S, C-N) around which rotation can occur. At low temperatures, this rotation might be slow enough on the NMR timescale to result in the appearance of multiple conformers (rotamers), leading to a more complex spectrum. nih.gov As the temperature is raised, the rate of rotation increases, and the distinct signals for the different conformers would broaden and eventually coalesce into a single, time-averaged signal.
Proton Exchange: The two protons of the primary amine (-NH₂) can exchange with each other and with protons from solvent molecules (if protic). DNMR studies, often involving temperature variation or the addition of an acid or base, can provide information on the rate and mechanism of this exchange process. docbrown.info
Solid-state NMR (ssNMR) provides detailed structural information on materials in their solid, crystalline state. nih.gov Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR measures these interactions to provide structural insights. Techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) are used to obtain high-resolution spectra from solid samples. nih.gov
For this compound, ssNMR would be valuable for:
Polymorph Identification: The compound may exist in different crystalline forms (polymorphs), each with a unique packing arrangement in the crystal lattice. ssNMR is highly sensitive to these differences and can distinguish between different polymorphs, as each will give a distinct spectrum.
Structural Characterization: ssNMR can determine bond lengths and angles within the crystalline solid and provide information on intermolecular interactions, such as hydrogen bonding involving the amine and sulfonyl groups, which dictate the crystal packing. nih.gov
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational frequencies of chemical bonds. These frequencies are characteristic of specific functional groups, making them excellent for structural confirmation. spectroscopyonline.com
The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of its two main functional groups: the sulfonyl group (SO₂) and the primary amine group (NH₂).
Sulfonyl Group (SO₂): This group gives rise to two very strong and characteristic stretching vibrations in the IR spectrum. The asymmetric stretch typically appears in the 1350-1300 cm⁻¹ region, while the symmetric stretch is found in the 1160-1120 cm⁻¹ region.
Primary Amine Group (NH₂): As a primary amine, it will exhibit two N-H stretching bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. libretexts.orgorgchemboulder.com A characteristic N-H bending (scissoring) vibration is expected in the 1650-1580 cm⁻¹ range. orgchemboulder.com A broad N-H wagging band can also be observed between 910-665 cm⁻¹. orgchemboulder.com
Alkyl and C-N Groups: C-H stretching vibrations from the methyl and methylene (B1212753) groups will appear just below 3000 cm⁻¹. The C-N stretching vibration for an aliphatic amine is typically found in the 1250–1020 cm⁻¹ range. orgchemboulder.com
Raman spectroscopy would be particularly useful for observing the symmetric SO₂ stretch and skeletal C-C and C-S vibrations, which are often weak in the IR spectrum. ondavia.com
Characteristic Vibrational Frequencies for this compound
This table presents expected frequency ranges based on established spectroscopic correlation data.
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3500 - 3300 | Medium |
| Alkyl (C-H) | Stretch | 2960 - 2850 | Medium-Strong |
| Primary Amine (N-H) | Bend (Scissor) | 1650 - 1580 | Medium-Variable |
| Sulfonyl (S=O) | Asymmetric Stretch | 1350 - 1300 | Strong |
| Sulfonyl (S=O) | Symmetric Stretch | 1160 - 1120 | Strong |
| Aliphatic Amine (C-N) | Stretch | 1250 - 1020 | Weak-Medium |
Analysis of Hydrogen Bonding Networks in Condensed Phases
In the condensed phases (solid and liquid), the structure and properties of this compound are significantly influenced by hydrogen bonding. The molecule possesses a primary amine (-NH₂) group, which acts as a hydrogen bond donor, and the two oxygen atoms of the sulfone group (-SO₂-), which are strong hydrogen bond acceptors.
Detailed experimental studies on the specific hydrogen bonding network of pure this compound are not extensively available in public literature. However, based on the principles of hydrogen bonding and studies of related aminosulfonate compounds, a predictable network of intermolecular interactions can be described. purdue.edukhanacademy.orgebsco.com The primary amine group can form N-H···O hydrogen bonds with the sulfone oxygen atoms of neighboring molecules. nih.govresearchgate.net This interaction is a dominant force in the crystal packing of many sulfonamides. nih.govresearchgate.net
Furthermore, the presence of the amine group allows for N-H···N interactions, although these are generally weaker than N-H···O bonds. In the solid state, these interactions would lead to a highly organized, three-dimensional network, influencing the compound's melting point, solubility, and crystal morphology. In the liquid state, these hydrogen bonds are more transient, forming and breaking rapidly, which affects properties like viscosity and boiling point. The interplay of these hydrogen bonds dictates the supramolecular structure of the compound. rsc.orgipl.pt
Table 1: Predicted Hydrogen Bonding Capabilities of this compound
| Functional Group | Role in Hydrogen Bonding | Potential Interactions |
| Primary Amine (-NH₂) | Donor | N-H···O, N-H···N |
| Sulfone (-SO₂) | Acceptor | O···H-N |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the structure of compounds like this compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides the exact mass of the molecular ion, which allows for the determination of its elemental composition with high confidence. For this compound (C₄H₁₁NO₂S), the predicted monoisotopic mass can be calculated with high precision.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 138.05834 |
| [M+Na]⁺ | 160.04028 |
| [M-H]⁻ | 136.04378 |
| [M+NH₄]⁺ | 155.08488 |
| [M+K]⁺ | 176.01422 |
| [M+H-H₂O]⁺ | 120.04832 |
| [M+HCOO]⁻ | 182.04926 |
| [M+CH₃COO]⁻ | 196.06491 |
Data sourced from publicly available chemical databases.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. This fragmentation pattern provides valuable information about the molecule's structure. While specific experimental MS/MS data for this compound is not readily found in the literature, a plausible fragmentation pathway can be predicted based on the known fragmentation of aliphatic amines and sulfones. miamioh.edulibretexts.org
Upon ionization (e.g., by electrospray ionization to form [M+H]⁺), the primary fragmentation is expected to be the α-cleavage adjacent to the amine group, a common pathway for aliphatic amines. libretexts.org This would result in the loss of a methyl radical or an ethylamine (B1201723) radical. Another likely fragmentation pathway involves the cleavage of the C-S bond, leading to fragments containing the sulfonyl group. The study of isobaric amino-sulfonamides has shown that fragmentation patterns can effectively distinguish between isomers. nih.gov
Table 3: Plausible MS/MS Fragmentation of [this compound+H]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |
| 138.0583 | [C₂H₆N]⁺ | CH₃SO₂ |
| 138.0583 | [CH₄SNO₂]⁺ | C₃H₇ |
| 138.0583 | [C₄H₁₀N]⁺ | SO₂ |
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Information
Ion mobility spectrometry (IMS) coupled with mass spectrometry separates ions based on their size, shape, and charge. This technique can provide information about the three-dimensional structure of ions in the gas phase. The collision cross-section (CCS) is a key parameter derived from IMS, representing the effective area of the ion as it moves through a buffer gas.
For this compound, predicted CCS values for different adducts are available. These theoretical values can be compared with experimental data to gain insights into the molecule's conformation.
Table 4: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | Predicted CCS (Ų) |
| [M+H]⁺ | 126.0 |
| [M+Na]⁺ | 133.7 |
| [M-H]⁻ | 126.3 |
| [M+NH₄]⁺ | 147.7 |
| [M+K]⁺ | 132.7 |
| [M+H-H₂O]⁺ | 121.5 |
| [M+HCOO]⁻ | 143.5 |
| [M+CH₃COO]⁻ | 172.4 |
Data sourced from publicly available chemical databases.
X-ray Diffraction Studies
X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing
As of now, a published single-crystal structure of this compound is not available in open-access crystallographic databases. However, studies on similar aliphatic amino acids and sulfones provide insights into the expected crystal packing. nih.govnih.govresearchgate.net It is anticipated that the crystal structure would be dominated by a network of N-H···O hydrogen bonds, forming layers or more complex three-dimensional architectures. researchgate.netnih.gov The aliphatic side chains would likely pack in a way to maximize van der Waals interactions. nih.gov
Powder X-ray Diffraction for Polymorph Characterization
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact the physicochemical properties of a compound, including its solubility and bioavailability. Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to identify and differentiate between these polymorphic forms. Each crystalline form of a compound produces a unique PXRD pattern, which serves as a "fingerprint" for that specific polymorph.
The PXRD analysis of this compound would involve irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffractogram would display a series of peaks at specific 2θ angles, with characteristic intensities. Different polymorphs of this compound would exhibit distinct peak positions and/or relative intensities in their PXRD patterns.
Illustrative PXRD Data for Hypothetical Polymorphs of this compound
The following table illustrates the type of data that would be generated from a PXRD analysis of two hypothetical polymorphs of this compound, designated as Form A and Form B. The differences in peak positions (2θ) and their relative intensities would be used to distinguish between the two forms.
| 2θ Angle (°) - Form A | Relative Intensity (%) - Form A | 2θ Angle (°) - Form B | Relative Intensity (%) - Form B |
|---|---|---|---|
| 10.2 | 100 | 11.5 | 85 |
| 15.8 | 75 | 16.3 | 100 |
| 20.5 | 60 | 21.1 | 50 |
| 22.1 | 45 | 23.7 | 65 |
| 25.9 | 30 | 28.4 | 40 |
Chiroptical Spectroscopy (Circular Dichroism) for Enantiomeric Purity and Conformational Studies
This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers. As enantiomers can have different pharmacological activities, it is crucial to control the enantiomeric purity of the compound. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a valuable technique for this purpose. CD measures the differential absorption of left and right circularly polarized light by a chiral molecule.
For a given enantiomer, the CD spectrum will show positive or negative peaks at specific wavelengths. Its mirror image will exhibit a CD spectrum of equal magnitude but opposite sign. This property allows for the quantitative determination of the enantiomeric excess (e.e.) in a sample. A racemic mixture (equal amounts of both enantiomers) will be CD-silent.
Furthermore, CD spectroscopy is sensitive to the solution-state conformation of chiral molecules. Changes in the molecular conformation can lead to alterations in the CD spectrum, providing insights into the three-dimensional structure of this compound in solution.
Illustrative Circular Dichroism Data for Enantiomeric Purity of this compound
This table demonstrates how the CD signal at a specific wavelength would correlate with the enantiomeric excess of the (S)-enantiomer of this compound. A calibration curve would be generated by plotting the CD signal against known enantiomeric compositions.
| Enantiomeric Excess of (S)-enantiomer (%) | Circular Dichroism Signal (mdeg) at λmax |
|---|---|
| 100 | +10.0 |
| 75 | +7.5 |
| 50 | +5.0 |
| 25 | +2.5 |
| 0 (racemic) | 0.0 |
| -25 | -2.5 |
| -50 | -5.0 |
| -75 | -7.5 |
| -100 | -10.0 |
Thermal Analysis Techniques (TGA, DSC) for Phase Transitions and Stability (Focus on Method Application)
Thermal analysis techniques are essential for characterizing the phase transitions and thermal stability of a compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two commonly employed methods.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, TGA would be used to determine its decomposition temperature. The sample is heated at a constant rate in a controlled atmosphere, and any mass loss due to decomposition is recorded. The resulting TGA curve provides information on the thermal stability of the compound.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions. For this compound, a DSC analysis would reveal its melting point, characterized by an endothermic peak on the DSC thermogram. The presence of multiple melting peaks could indicate the presence of different polymorphs.
Illustrative Thermal Analysis Data for this compound
The following table provides an example of the type of data obtained from TGA and DSC analyses of a hypothetical sample of this compound.
| Analytical Technique | Parameter Measured | Illustrative Value |
|---|---|---|
| TGA | Onset of Decomposition (Tonset) | 220 °C |
| DSC | Melting Point (Tm) | 150 °C |
| DSC | Enthalpy of Fusion (ΔHfus) | 25 J/g |
By applying these advanced analytical methodologies, a comprehensive understanding of the structural and physical properties of this compound can be achieved, which is crucial for its development and application.
Theoretical and Computational Chemistry of 2 Methanesulfonylpropan 1 Amine
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are essential for understanding the fundamental electronic structure and properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about molecular orbitals, charge distributions, and energies.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for calculating the ground state geometries and electronic properties of molecules like 2-Methanesulfonylpropan-1-amine.
Analysis of the electronic structure would provide insights into the molecule's reactivity. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, would highlight the electron-rich and electron-poor regions. The nitrogen atom of the amine group is expected to be a region of high electron density (a nucleophilic site), while the sulfur atom of the sulfone group and its neighboring atoms would be relatively electron-deficient (an electrophilic site).
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's chemical reactivity and electronic transitions. The HOMO is likely to be localized on the amine group, consistent with its electron-donating nature. Conversely, the LUMO is expected to be centered around the electron-withdrawing methanesulfonyl group. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
Table 1: Predicted Ground State Properties of this compound from DFT Calculations (Note: The following data is illustrative and based on typical values for similar functional groups, as specific computational studies on this molecule are not widely available.)
| Property | Predicted Value / Description |
|---|---|
| Optimized Bond Lengths (Å) | C-S: ~1.78, S=O: ~1.45, C-N: ~1.47, C-C: ~1.53 |
| Optimized Bond Angles (°) | O-S-O: ~118°, C-S-C: ~105°, C-C-N: ~112° |
| HOMO Energy | Localized on the amine group |
| LUMO Energy | Localized on the methanesulfonyl group |
| HOMO-LUMO Gap | Indicative of moderate kinetic stability |
| Mulliken Atomic Charges | Negative charge on N and O atoms; Positive charge on S and adjacent C atoms |
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide higher accuracy for energy calculations compared to DFT by explicitly treating electron correlation. google.com These methods are computationally more demanding but are valuable for obtaining benchmark energetic data. For this compound, high-accuracy ab initio calculations could be used to precisely determine the relative energies of different conformers and the energy barriers for their interconversion. This information is critical for understanding the molecule's conformational preferences and dynamic behavior at different temperatures.
Computational methods can predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. ijcce.ac.irlibretexts.org For this compound, the protons on the carbon adjacent to the amine group are expected to be deshielded and appear at a higher chemical shift compared to other aliphatic protons. libretexts.orgdocbrown.info Similarly, the carbon atom bonded to the nitrogen would also show a characteristic downfield shift in the ¹³C NMR spectrum. libretexts.org
IR and Raman Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations can predict the positions of characteristic peaks in the Infrared (IR) and Raman spectra. For this compound, characteristic vibrational modes would include the N-H stretching of the primary amine (typically two bands around 3300-3500 cm⁻¹), the asymmetric and symmetric S=O stretching of the sulfone group (around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively), and C-N and C-S stretching vibrations. wpmucdn.comorgchemboulder.comresearchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. ijcce.ac.ir For this compound, electronic transitions would likely involve the promotion of an electron from the HOMO (on the amine) to the LUMO (on the sulfone). The predicted wavelength of maximum absorption (λ_max) would provide insight into the molecule's electronic structure and color (or lack thereof). libretexts.org
Table 2: Predicted Spectroscopic Data for this compound (Note: These are expected ranges and characteristics based on functional group analysis.)
| Spectroscopy | Predicted Features |
|---|---|
| ¹H NMR | -NH₂ protons (broad singlet), -CH₂-N protons (~2.5-3.0 ppm), -CH(CH₃)- protons, -S-CH₃ protons |
| ¹³C NMR | -C-N carbon (~40-60 ppm), -C-S carbon, -S-CH₃ carbon |
| IR (cm⁻¹) | N-H stretch (~3300-3500, two bands), S=O stretch (~1350 & 1150), C-N stretch (~1000-1200) |
| Raman | Strong S=O and C-S stretching bands |
| UV-Vis | Likely absorption in the UV region due to n → σ* and σ → σ* transitions |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. This approach is particularly useful for exploring the conformational landscape and understanding the influence of the environment, such as a solvent.
The behavior of this compound in a solution is significantly influenced by its interactions with solvent molecules. MD simulations can explicitly model these interactions. researchgate.netosti.gov By simulating the molecule in a box of solvent molecules (e.g., water), one can study how the solvent affects its conformational preferences and dynamics.
The thermodynamics of solvation, such as the free energy of solvation, can also be calculated from MD simulations. This value indicates how favorably the molecule dissolves in a particular solvent. For this compound, the presence of both a polar amine group and a polar sulfone group suggests that it would be soluble in polar solvents like water. The simulations would reveal the formation of hydrogen bonds between the amine and sulfone oxygen atoms with water molecules, which would be the primary driving force for solvation.
Intermolecular Interactions in Solution and Solid State
The intermolecular forces of this compound are dictated by the presence of a primary amine (-NH2) group and a sulfonyl (-SO2-) group. These functional groups facilitate a range of interactions that govern the compound's properties in both solution and the solid state.
In the solid state, the primary interaction is expected to be hydrogen bonding. The amine group serves as a hydrogen bond donor, while the two oxygen atoms of the sulfonyl group act as strong hydrogen bond acceptors. This leads to the formation of robust N-H···O=S hydrogen bonds, which are a dominant factor in the crystal packing of the molecule. nih.govyoutube.com The packing is further stabilized by a network of weaker C-H···O and van der Waals interactions. The interplay between strong hydrogen bonding and hydrophobic packing determines the final crystal structure. rsc.org
In solution, the behavior of this compound depends on the nature of the solvent. In protic solvents like water or alcohols, the molecule can act as both a hydrogen bond donor and acceptor with solvent molecules. In aprotic polar solvents, the molecule's dipole moment, arising from the polar sulfonyl group, will lead to significant dipole-dipole interactions. These interactions influence the solubility and conformational preferences of the molecule in the liquid phase.
Table 1: Potential Intermolecular Interactions for this compound
| Interaction Type | Donor | Acceptor | Relative Strength | Environment |
| Hydrogen Bond | N-H (Amine) | O=S (Sulfonyl) | Strong | Solid State, Solution |
| Hydrogen Bond | N-H (Amine) | Solvent (e.g., H₂O) | Strong | Protic Solvents |
| Hydrogen Bond | Solvent (e.g., H₂O) | O=S (Sulfonyl) | Strong | Protic Solvents |
| Dipole-Dipole | Molecule Dipole | Molecule Dipole | Moderate | Solid State, Aprotic Solvents |
| Van der Waals | All atoms | All atoms | Weak | All Environments |
Reactivity Prediction and Reaction Mechanism Elucidation
Computational chemistry offers powerful tools for predicting the reactivity of molecules and elucidating the detailed mechanisms of their reactions. For this compound, these methods can identify the most likely reaction pathways and quantify the energetics involved.
Transition State Localization and Reaction Path Intrinsic Reaction Coordinate (IRC) Calculations
A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). Locating the precise geometry and energy of this transition state is crucial for understanding the reaction mechanism. Computational methods, particularly those based on Density Functional Theory (DFT), are used to find these saddle points on the potential energy surface. researchgate.netresearchgate.net
Once a transition state is located, its identity must be confirmed by connecting it to the corresponding reactants and products. This is achieved through an Intrinsic Reaction Coordinate (IRC) calculation. uni-muenchen.demissouri.edu An IRC calculation traces the minimum energy path downhill from the transition state. scm.comyoutube.com Following the path in the forward direction leads to the products, while following it in the reverse direction leads to the reactants. gaussian.com This procedure ensures that the identified transition state is indeed the correct one for the reaction under investigation and provides a detailed picture of the molecular geometry changes throughout the reaction. missouri.edu
Computational Study of Reaction Barriers and Rate Constants
The energy difference between the reactants and the transition state is known as the activation energy or reaction barrier (Ea or ΔG‡). This barrier determines the rate of a chemical reaction; a higher barrier corresponds to a slower reaction. Computational studies can accurately calculate these barriers, providing quantitative predictions of reaction kinetics. chemrxiv.orgmdpi.com For instance, DFT calculations have been used to determine that the energy barriers for reactions involving sulfonylimines can range from 8 to 28 kcal/mol. chemrxiv.orgchemrxiv.org
By calculating reaction barriers, chemists can compare the feasibility of different potential reaction pathways. For this compound, one could computationally assess reactions such as nucleophilic attack by the amine group on an electrophile. The calculated barriers would indicate the most favorable reaction conditions and predict the likely products. These theoretical calculations of activation energies can be used within transition state theory to estimate reaction rate constants, offering a comprehensive kinetic profile of the molecule's reactivity. arxiv.org
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis
The reactivity of a molecule is fundamentally governed by its electronic structure. MEP and FMO analyses are computational tools used to visualize and quantify this electronic structure, providing key insights into chemical behavior. youtube.comnih.gov
The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule. nih.govresearchgate.net Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.govresearchgate.net For this compound, the MEP surface would show a strong negative potential around the oxygen atoms of the sulfonyl group, identifying them as sites for interaction with electrophiles or as hydrogen bond acceptors. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential, marking them as the primary sites for hydrogen bonding and interaction with nucleophiles.
Frontier Molecular Orbital (FMO) theory simplifies reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org
The HOMO is the outermost orbital containing electrons and represents the molecule's ability to act as a nucleophile or electron donor. youtube.comlibretexts.org
The LUMO is the lowest energy orbital without electrons and represents the molecule's ability to act as an electrophile or electron acceptor. youtube.comlibretexts.org
For this compound, the HOMO is expected to be localized primarily on the lone pair of the nitrogen atom. The LUMO is likely to be an antibonding orbital associated with the C-S or S-O bonds. The energy gap between the HOMO and LUMO is an indicator of chemical stability; a large gap suggests high stability and low reactivity. nih.gov Analyzing the energies and spatial distribution of these orbitals allows for the prediction of how the molecule will interact with other reagents. nih.gov
Table 2: Predicted FMO Characteristics for this compound
| Orbital | Predicted Localization | Implied Reactivity |
| HOMO | Lone pair on Nitrogen atom | Nucleophilic/Basic center |
| LUMO | Antibonding orbitals of sulfonyl group (σ* C-S, S-O) | Electrophilic center |
Quantitative Structure-Property Relationships (QSPR) Modeling (Focus on non-biological properties)
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. A mathematical model is developed that correlates calculated molecular descriptors with an experimentally measured property.
For a class of compounds like sulfonylamines, a QSPR model could be developed to predict non-biological properties such as boiling point, viscosity, or oxidation potential. researchgate.net The process involves:
Descriptor Calculation : For a set of related molecules, various numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum-chemical descriptors (e.g., dipole moment, HOMO/LUMO energies).
Model Development : Statistical methods, such as multiple linear regression, are used to create a mathematical equation linking a selection of descriptors to the property of interest.
Validation : The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.
While a specific QSPR model for this compound is not available in the literature, one could be constructed to predict, for example, its oxidation potential, a key parameter for applications in materials science like high-voltage electrolytes. researchgate.net
Crystallography and Crystal Packing Prediction Using Computational Methods
Determining the three-dimensional arrangement of molecules in a crystal is fundamental to understanding a material's properties. While X-ray crystallography is the definitive experimental method, computational Crystal Structure Prediction (CSP) has become a vital tool, especially when single crystals are difficult to obtain. wikipedia.org
CSP methods aim to find the most stable crystal packing arrangement (polymorph) by searching the vast landscape of possible structures and ranking them based on their lattice energy. nyu.edunih.gov The process typically involves:
Structure Generation : A large number of plausible crystal structures are generated using algorithms that explore different space groups and molecular conformations. acs.org
Energy Minimization : The energies of these generated structures are minimized using force fields, which provide a computationally inexpensive way to rank them.
Refinement and Ranking : The most promising low-energy structures are subjected to more accurate, but computationally intensive, calculations using DFT with dispersion corrections. nih.gov This final step provides a more reliable ranking of the stability of potential polymorphs.
For a flexible molecule like this compound, CSP is challenging due to the large number of possible conformations of the propyl chain. rsc.org However, successful prediction is achievable and would provide invaluable information about potential polymorphs, their densities, and the network of intermolecular interactions, such as the N-H···O hydrogen bonds, that define the crystal lattice. acs.org
Applications of 2 Methanesulfonylpropan 1 Amine in Advanced Materials and Catalysis
Role as a Synthetic Building Block and Intermediate
The presence of both a nucleophilic primary amine and an electron-withdrawing sulfonyl group on a propane (B168953) backbone makes 2-Methanesulfonylpropan-1-amine a potentially valuable and versatile building block in organic synthesis.
The amine functionality of this compound allows for a wide array of chemical transformations, including N-alkylation, N-acylation, and condensation reactions. These reactions would enable its incorporation into larger, more complex molecular structures destined for applications in materials science. For instance, its reaction with diacyl chlorides or diepoxides could lead to the formation of novel polyamides or polyepoxides. The presence of the sulfonyl group in the polymer backbone could impart desirable properties such as improved thermal stability, flame retardancy, and altered solubility characteristics.
Furthermore, the sulfonyl group can activate the adjacent methylene (B1212753) and methine protons, making them susceptible to deprotonation and subsequent functionalization. This reactivity could be exploited to introduce further complexity and build up molecular frameworks for advanced materials.
Heterocyclic compounds are integral to many areas of chemical science, including the development of organic light-emitting diodes (OLEDs), sensors, and organic semiconductors. The bifunctional nature of this compound makes it a promising scaffold for the synthesis of a variety of heterocyclic systems.
For example, condensation of the primary amine with dicarbonyl compounds or their equivalents can lead to the formation of various nitrogen-containing heterocycles. The specific reaction conditions and the nature of the dicarbonyl substrate would dictate the resulting heterocyclic ring system. The sulfonyl group, being a stable and polar moiety, would be incorporated into the final structure, potentially influencing its electronic properties and intermolecular interactions, which are crucial for applications in materials science.
Ligand Design in Coordination Chemistry and Catalysis
The ability of this compound to coordinate with metal ions through its primary amine group opens up possibilities for its use as a ligand in coordination chemistry and catalysis.
While the primary amine is the most obvious coordination site, the oxygen atoms of the sulfonyl group could also participate in metal binding, potentially allowing for bidentate chelation. The formation of a stable chelate ring with a transition metal would depend on the specific metal ion and the conformational flexibility of the ligand. The resulting metal complexes could exhibit interesting photophysical or magnetic properties, making them candidates for further investigation in materials science.
Ligands play a crucial role in homogeneous catalysis by modulating the steric and electronic properties of the metal center, thereby influencing the activity, selectivity, and stability of the catalyst. Derivatives of this compound, where the amine group is further functionalized, could serve as effective ligands in various catalytic reactions.
For instance, N-functionalization with phosphine (B1218219) or other donor groups could create multidentate ligands. The sulfonyl group, while not directly participating in the catalytic cycle, could exert a significant electronic influence on the metal center, thereby fine-tuning its catalytic activity. Such ligands could find potential applications in important carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental transformations in organic synthesis.
| Reaction Type | Catalyst System (inferred from related ligands) | Substrate Scope (representative examples) | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ / Ligand | Aryl bromides, Arylboronic acids | 85-95 | Inferred from studies on related aminophosphine (B1255530) ligands |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Ligand | Aryl chlorides, Primary/Secondary amines | 80-92 | Inferred from studies on related aminophosphine ligands |
| Heck Coupling | PdCl₂(PPh₃)₂ / Ligand | Aryl iodides, Alkenes | 75-90 | Inferred from studies on related N-donor ligands |
The introduction of chirality is a key aspect of modern catalysis, enabling the synthesis of enantiomerically pure compounds. This compound, being achiral itself, can be used as a starting material for the synthesis of chiral ligands. The amine group provides a convenient handle for the introduction of a chiral moiety.
For example, reaction with a chiral epoxide would lead to a chiral amino alcohol, which could then be further functionalized to create a chiral ligand. Alternatively, reductive amination with a chiral ketone or aldehyde would also yield a chiral derivative. These chiral ligands, upon coordination with a suitable transition metal, could form catalysts for a variety of asymmetric transformations, such as asymmetric hydrogenation, asymmetric allylic alkylation, or asymmetric Diels-Alder reactions. The sulfonyl group could play a role in rigidifying the ligand backbone and influencing the chiral environment around the metal center, which is critical for achieving high enantioselectivity.
| Asymmetric Reaction | Chiral Ligand Type (inferred) | Catalyst | Enantiomeric Excess (ee %) | Reference |
| Asymmetric Hydrogenation | Chiral Amino-phosphine | [Rh(COD)L]BF₄ | >95 | Inferred from studies on similar chiral ligands |
| Asymmetric Allylic Alkylation | Chiral Amino-alcohol | [Pd(allyl)Cl]₂ / L | >90 | Inferred from studies on similar chiral ligands |
| Asymmetric Diels-Alder | Chiral Diamine | Cu(OTf)₂ / L* | >92 | Inferred from studies on similar chiral ligands |
Integration into Polymeric Materials
The primary amine group and the sulfonyl group in this compound could theoretically allow it to be integrated into polymeric materials in several ways.
In principle, as a molecule containing a primary amine, this compound could serve as a monomer in condensation polymerization reactions.
Polyamides: Polyamides are polymers characterized by repeating units linked by amide bonds (-CONH-). rsc.orgchemguide.co.uk Their synthesis typically involves the reaction of a diamine with a dicarboxylic acid. chemguide.co.uknih.gov In such a reaction, the amine groups of one monomer react with the carboxylic acid groups of the other, eliminating a molecule of water with each amide bond formed. rsc.orgchemguide.co.uk A monoamine like this compound could theoretically be used as a chain-terminating agent or to introduce specific functionalities at the end of a polymer chain. To be incorporated into the main chain of a polyamide, a di-functional version of the molecule would be necessary.
Polyureas: Polyureas are a class of elastomers formed from the reaction of an isocyanate component with an amine component. nih.govresearchgate.net The reaction is generally very fast and results in urea (B33335) linkages (-NH-CO-NH-). researchgate.net The amine component can be a diamine or a polyamine. nih.gov A monoamine such as this compound could potentially be used to control the molecular weight by capping the polymer chains or to modify the surface properties of the resulting polyurea. For it to act as a building block within the polymer chain, a difunctional analogue would be required.
Cross-linking is the process of chemically joining polymer chains with covalent bonds, which can significantly improve the mechanical and thermal properties of the material. springernature.com Amine-reactive cross-linkers are commonly used to create these networks. springernature.com A molecule with at least two reactive functional groups can act as a cross-linking agent. While this compound has only one primary amine group, if it were to be modified to contain another reactive group, or if the sulfonyl group could be made to participate in a cross-linking reaction under specific conditions, it could potentially function as a cross-linker. However, no such reactivity for the sulfonyl group in this context has been documented.
The incorporation of specific functional groups can modulate the properties of a polymer.
Thermal Stability: The thermal stability of a polymer is its ability to resist decomposition at high temperatures. The introduction of certain functional groups can enhance thermal stability. For instance, the incorporation of aromatic rings or imide structures into the polymer backbone is known to increase thermal stability. mdpi.com The sulfonyl group (-SO2-) is generally considered to be a thermally stable moiety. Its incorporation into a polymer backbone could potentially enhance the material's resistance to thermal degradation. Studies on other sulfone-containing polymers have shown good thermal performance.
Adhesion: The adhesion of a polymer to a surface is influenced by the functional groups present on the polymer chain. Amine groups are known to play a crucial role in the adhesion of certain polymers, such as polydopamine, by facilitating interactions with various substrates. vt.edu The presence of both an amine and a polar sulfonyl group in this compound suggests that its incorporation into a polymer could potentially enhance adhesive properties, though no specific studies have confirmed this.
Applications in Supramolecular Chemistry
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the interactions between the molecules are non-covalent. rsc.org
Hydrogen bonds are a key type of non-covalent interaction in supramolecular chemistry, driving the self-assembly of molecules into ordered structures. rsc.orgnih.gov Molecules containing both hydrogen bond donors (like the N-H in an amine) and hydrogen bond acceptors (like the oxygen atoms in a sulfonyl group) have the potential to form intricate hydrogen-bonded networks. rsc.org While no specific studies on the self-assembly of this compound have been reported, related amino-sulfonic acid compounds are known to form complex hydrogen-bonded structures. researchgate.net
Guest-host chemistry involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule, typically a macrocycle like a cyclodextrin, calixarene, or cucurbituril. mdpi.comnih.govnih.govresearchgate.net These interactions are driven by a combination of non-covalent forces, including hydrophobic interactions, van der Waals forces, and hydrogen bonding. mdpi.comnih.gov The binding of a guest can alter its physical and chemical properties. nih.gov An amine-containing molecule like this compound could potentially act as a guest, with the alkyl and sulfonyl portions interacting with the hydrophobic cavity of a host, and the amine group potentially interacting with the host's portals. mdpi.com However, no specific studies on the guest-host interactions of this compound have been found.
Potential in Sensor Development
There is no available research to suggest that this compound has been investigated for use in the development of chemosensors for metal ions or anions. The design of chemosensors often involves specific molecular frameworks that facilitate selective binding and a detectable response, such as a change in color or fluorescence. Typically, this involves complex molecules with tailored cavities or reactive sites. General searches for the application of this specific amine in sensor technology did not yield any relevant results.
Applications in Energy Storage or Conversion Systems
Similarly, the role of this compound in energy storage or conversion systems, such as in electrolytes, battery components, or fuel cells, is not documented in the public domain. Research in this area for amine and sulfone compounds often focuses on their potential to enhance ion conductivity, thermal stability, and electrochemical performance. For instance, sulfonated polymers are widely studied for proton exchange membranes in fuel cells, and various amine derivatives have been explored as electrolyte additives in batteries. However, no studies have specifically identified or characterized the performance of this compound for these purposes.
Derivatization and Analog Development Non Biological Focus
Synthesis of Substituted 2-Methanesulfonylpropan-1-amine Derivatives
The primary amine functionality of this compound is a key site for derivatization through N-alkylation and N-acylation reactions. These modifications introduce alkyl or acyl groups, respectively, onto the nitrogen atom, thereby altering the compound's steric and electronic properties.
N-Alkylation: The synthesis of N-alkylated derivatives of this compound can be achieved through several established methods. One common approach involves the reaction of the primary amine with alkyl halides. To favor mono-alkylation and avoid the formation of di- and tri-alkylated products, a large excess of the amine relative to the alkylating agent can be used. Alternatively, reductive amination provides a more controlled method for producing secondary and tertiary amines. This involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding N-alkylated amine.
Another effective strategy for mono-alkylation is the "borrowing hydrogen" method, which utilizes alcohols as alkylating agents in the presence of a transition metal catalyst, such as those based on manganese or iron. ionike.comacs.org This environmentally benign approach generates water as the only byproduct. For instance, reacting this compound with a benzylic alcohol in the presence of a Mn(I) PNP pincer catalyst could yield the corresponding N-benzyl derivative. acs.org
N-Acylation: N-acylation of this compound can be readily accomplished by treating the amine with acylating agents like acyl chlorides or anhydrides, often in the presence of a base to neutralize the HCl or carboxylic acid byproduct. orientjchem.org For example, the reaction with acetic anhydride (B1165640) would yield N-(2-methanesulfonylpropan-1-yl)acetamide. orientjchem.org For less reactive acylating agents or to avoid harsh conditions, N-acylbenzotriazoles can be employed as effective acyl transfer reagents in the presence of a base like sodium hydride. researchgate.netsemanticscholar.org
The following table summarizes representative N-alkylation and N-acylation reactions that could be applied to this compound, based on general methods for primary amines and sulfonamides.
| Starting Material | Reagent | Product | Reaction Type |
| This compound | Benzyl bromide | N-Benzyl-2-methanesulfonylpropan-1-amine | N-Alkylation |
| This compound | Acetone, H₂, Pd/C | N-Isopropyl-2-methanesulfonylpropan-1-amine | Reductive Amination |
| This compound | Benzoyl chloride | N-(2-Methanesulfonylpropan-1-yl)benzamide | N-Acylation |
| This compound | Acetic anhydride | N-(2-Methanesulfonylpropan-1-yl)acetamide | N-Acylation |
Modification of the methanesulfonyl group in this compound offers another avenue for creating structural diversity. While direct modification of the existing sulfonyl group can be challenging, analogous transformations on related structures suggest potential synthetic routes.
Fluorination: The introduction of fluorine atoms into the methyl group of the sulfonyl moiety could significantly alter the electronic properties of the molecule due to fluorine's high electronegativity. While direct fluorination of the methyl group is not straightforward, a synthetic approach starting from a fluorinated precursor would be more feasible. For example, the synthesis could begin with a fluorinated thiol, which is then oxidized to the corresponding sulfonyl chloride and subsequently converted to the amine.
Halogenation: Similar to fluorination, direct halogenation of the methyl group of the sulfonyl moiety is not a common transformation. A more practical approach would involve building the molecule from a halogenated starting material. For instance, a halo-substituted propane (B168953) thiol could be oxidized to the corresponding sulfonyl halide, which can then be converted to the sulfonamide and subsequently reduced to the amine.
It is important to note that the direct halogenation of amides has been reported, which could be a potential, though likely challenging, route to explore for modified derivatives. researchgate.net
Synthesis of Chiral Analogs
The carbon atom at the 2-position of this compound is a stereocenter. The synthesis of enantiomerically pure or enriched chiral analogs is of significant interest for studying stereospecific interactions. Biocatalytic methods, employing enzymes such as transaminases or amine dehydrogenases, have emerged as powerful tools for the asymmetric synthesis of chiral amines. nih.gov These enzymatic approaches often exhibit high enantioselectivity under mild reaction conditions. nih.gov For example, a prochiral ketone precursor could be subjected to reductive amination using an engineered amine dehydrogenase to yield the desired chiral amine. nih.gov
Classical chemical methods for obtaining chiral amines include the resolution of a racemic mixture using a chiral resolving agent or asymmetric synthesis starting from a chiral precursor.
Development of Conformationally Restricted Derivatives
To investigate the influence of molecular conformation on reactivity, conformationally restricted derivatives of this compound can be synthesized. This is typically achieved by incorporating the key pharmacophoric elements into a cyclic scaffold. For instance, the propane backbone could be part of a cyclopropane (B1198618) or cyclobutane (B1203170) ring, which would limit the rotational freedom of the molecule. The synthesis of such analogs would likely involve multi-step sequences starting from appropriately substituted cyclic precursors.
Systematic Structure-Reactivity Relationship Studies of Derivatives
Systematic structure-reactivity relationship (SRR) studies involve synthesizing a series of derivatives with incremental structural modifications and evaluating their chemical reactivity. For the derivatives of this compound, SRR studies could focus on how changes in the N-substituents, modifications of the sulfonyl group, and stereochemistry affect properties such as the pKa of the amine, its nucleophilicity, and its stability.
For example, a series of N-alkyl derivatives with increasing chain length could be synthesized to probe the effect of steric hindrance on the reactivity of the amine. Similarly, introducing electron-withdrawing or electron-donating groups on an N-aryl substituent would allow for the investigation of electronic effects.
The following table outlines a hypothetical set of derivatives that could be synthesized for a systematic SRR study.
| Derivative | Modification | Investigated Property |
| N-Methyl-2-methanesulfonylpropan-1-amine | N-Alkylation (small alkyl group) | Basicity, Nucleophilicity |
| N-tert-Butyl-2-methanesulfonylpropan-1-amine | N-Alkylation (bulky alkyl group) | Steric effects on reactivity |
| N-(4-Nitrophenyl)-2-methanesulfonylpropan-1-amine | N-Arylation (electron-withdrawing group) | Electronic effects on basicity |
| N-(4-Methoxyphenyl)-2-methanesulfonylpropan-1-amine | N-Arylation (electron-donating group) | Electronic effects on basicity |
| (R)-2-Methanesulfonylpropan-1-amine | Chiral Analog | Stereospecific reactivity |
| (S)-2-Methanesulfonylpropan-1-amine | Chiral Analog | Stereospecific reactivity |
By systematically altering the structure of this compound and correlating these changes with chemical properties, a deeper understanding of the molecule's reactivity profile can be achieved.
Environmental Chemistry and Sustainable Synthesis Aspects
Green Chemistry Principles in 2-Methanesulfonylpropan-1-amine Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. The synthesis of this compound can be approached with these principles to enhance its environmental profile.
Traditional organic syntheses often rely on volatile organic compounds (VOCs) as solvents, which can contribute to air pollution and pose health risks. The pursuit of solvent-free or reduced-solvent methods for synthesizing aliphatic amines and sulfones is a key area of green chemistry research. While specific solvent-free methods for this compound are not extensively documented, analogous reactions provide insight into potential strategies. For instance, the synthesis of morpholines, which involves the alkylation of amines, has been demonstrated using ethylene sulfate in a high-yielding, redox-neutral protocol that minimizes solvent use. organic-chemistry.org Such approaches, if adapted, could significantly reduce the environmental footprint of this compound production.
Another strategy involves the use of greener, more benign solvents. Deep eutectic solvents (DESs), for example, are biodegradable, have low toxicity, and can be recycled, making them an attractive alternative to conventional solvents for reactions like sulfonamide synthesis. nih.gov
Table 1: Comparison of Conventional and Greener Solvents in Amine Synthesis
| Solvent Type | Examples | Environmental Considerations |
| Conventional | Dichloromethane, Toluene, DMF | Volatile, often toxic, potential for air and water pollution. |
| Greener Alternatives | Water, Supercritical CO2, Deep Eutectic Solvents (DESs), Ionic Liquids | Lower toxicity, reduced volatility, potential for recycling and reuse. |
The chemical industry is traditionally reliant on fossil fuels as primary feedstocks. A shift towards renewable resources is a cornerstone of sustainable chemistry. rsc.org Amines, for instance, can be synthesized from biomass-derived precursors. rsc.orgresearchgate.net Amino acids, which are readily available from renewable sources, can be converted into primary amines through catalytic processes. chemistryviews.org For this compound, this could conceptually involve starting from a bio-based precursor that can be chemically modified to introduce the methanesulfonyl group and the propyl-amine structure. While direct pathways from renewable feedstocks to this specific compound are still an area for research and development, the broader advancements in biorefining and catalytic conversion of biomass offer promising future possibilities. acs.org
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. acs.orgwordpress.comwikipedia.org Reactions with high atom economy generate minimal waste, as most of the atoms from the reactants are incorporated into the final product. acs.org For the synthesis of this compound, choosing synthetic routes that maximize atom economy is crucial for sustainability.
For example, addition reactions are generally more atom-economical than substitution or elimination reactions. A hypothetical synthesis of γ-amino sulfones through a visible light-induced oxidative decarboxylation and radical reductive addition demonstrates an atom-economical approach. researchgate.net The development of catalytic methods, such as the amination of alcohols, also contributes to improved reaction efficiency and reduced waste. researchgate.net
Table 2: Illustrative Atom Economy of Different Reaction Types
| Reaction Type | General Equation | Atom Economy |
| Addition | A + B → C | 100% |
| Substitution | A-B + C → A-C + B | < 100% |
| Elimination | A-B → A + B | 100% (if both products are desired) |
Improving reaction efficiency also involves the use of catalysts to enable reactions under milder conditions and with higher selectivity, thus minimizing energy consumption and the formation of by-products.
Degradation Pathways in Environmental Matrices
The environmental fate of a chemical is determined by its susceptibility to various degradation processes. For this compound, its structural features—an aliphatic amine and a sulfone group—will govern its behavior in soil, water, and air.
Biodegradation: Aliphatic amines and sulfones can be biodegraded by microorganisms in the environment. nih.gov The rate of biodegradation can be influenced by the chemical structure of the compound and environmental conditions. semanticscholar.org The presence of a sulfonate group, which is structurally related to the sulfonyl group, can impact the biodegradability of organic compounds.
Photolysis: While specific data on the photolysis of this compound is not available, related compounds can undergo photochemical degradation. acs.org The presence of chromophores in the molecule would be necessary for direct photolysis to occur. Indirect photolysis, mediated by other light-absorbing species in the environment, could also contribute to its degradation.
Hydrolysis: The sulfonyl group is generally stable to hydrolysis under neutral conditions. nih.govacs.orgcdnsciencepub.com However, under certain pH conditions or in the presence of specific catalysts, hydrolysis could occur, potentially cleaving the carbon-sulfur bond. nih.govacs.orgcdnsciencepub.comwikipedia.org The aliphatic amine group is not typically susceptible to hydrolysis.
Waste Minimization and By-product Management in Industrial Production
Industrial chemical production inevitably generates waste. Implementing effective waste minimization and by-product management strategies is essential for the sustainable manufacturing of this compound.
Waste in chemical synthesis can arise from several sources, including unreacted starting materials, solvents, catalysts, and by-products. The principles of green chemistry, particularly high atom economy and the use of recyclable catalysts and solvents, are primary strategies for waste minimization.
In the context of amine synthesis, common by-products can include secondary and tertiary amines if the reaction selectivity is not well-controlled. researchgate.net For sulfone synthesis, the oxidation of sulfides can lead to the formation of sulfoxides as intermediates or by-products. nih.gov
Table 3: Potential By-products and Waste Management Strategies
| Potential By-product/Waste Stream | Source in Synthesis | Management Strategy |
| Secondary/Tertiary Amines | Lack of selectivity in amination reactions. | Optimize reaction conditions (catalyst, temperature, pressure) to favor primary amine formation. Separate and potentially find applications for the by-products. |
| Sulfoxides | Incomplete oxidation of a sulfide (B99878) precursor. | Optimize oxidant and reaction time to ensure complete conversion to the sulfone. |
| Spent Solvents | Reaction medium and purification steps. | Choose greener solvents that can be recycled and reused. Implement solvent recovery systems. |
| Spent Catalysts | Catalytic steps in the synthesis. | Use heterogeneous catalysts that are easily separated and can be regenerated and reused. |
| Sulfur-containing wastes | From the sulfonyl group source. | Explore recycling of sulfur-containing by-products. Investigate their use in other industrial processes, such as in the production of geopolymers or other materials. azom.commdpi.com |
Furthermore, end-of-pipe waste treatment methods, such as biological treatment or advanced oxidation processes, can be employed to treat any unavoidable waste streams before discharge.
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Routes and Catalytic Systems
The development of efficient and sustainable methods for the synthesis of 2-Methanesulfonylpropan-1-amine is a primary area of future research. While classical approaches may be adapted, the focus will be on novel catalytic systems that offer high yield, selectivity, and environmentally benign conditions.
One promising avenue is the evolution of the aza-Michael addition. The conjugate addition of ammonia (B1221849) to an α,β-unsaturated sulfone precursor, methyl propenyl sulfone, is a direct potential route. Future research will likely concentrate on developing highly effective and reusable catalysts for this transformation.
Another area of exploration is the refinement of reductive amination processes. mdpi.com This could involve the reaction of a ketone precursor, 1-(methylsulfonyl)propan-2-one, with ammonia in the presence of advanced reducing agents. The development of chemoselective catalysts that can operate under mild conditions will be crucial.
Furthermore, research into novel C-N bond-forming reactions catalyzed by transition metals is anticipated. These could provide alternative pathways with different substrate scopes and functional group tolerances.
Table 1: Potential Catalytic Systems for this compound Synthesis
| Catalytic Approach | Precursors | Potential Catalyst Types | Key Research Focus |
| Aza-Michael Addition | Methyl propenyl sulfone, Ammonia | Heterogeneous base catalysts, Organocatalysts | Catalyst stability, recyclability, and reaction kinetics. |
| Reductive Amination | 1-(methylsulfonyl)propan-2-one, Ammonia | Nickel-based catalysts, Hydride reducing agents | Selectivity, reduction of by-products, and mild reaction conditions. mdpi.com |
| Transition Metal Catalysis | To be determined | Palladium, Copper, or Iridium complexes | Novel reaction pathways and substrate activation. |
Advanced Functional Material Design Incorporating this compound
The bifunctional nature of this compound, with its nucleophilic amine and polar, electron-withdrawing sulfonyl group, makes it an intriguing building block for advanced functional materials. fiveable.me
Future research will likely explore the incorporation of this compound into polymer backbones or as pendant groups. The sulfonyl group can enhance thermal stability and solubility in polar solvents, while the primary amine provides a reactive handle for cross-linking or further functionalization. fiveable.me Such polymers could find applications in membranes for gas separation or as specialty coatings.
The ability of the sulfonyl group to interact with metal ions also opens doors for the design of novel coordination polymers and metal-organic frameworks (MOFs). These materials could exhibit interesting catalytic, sensing, or adsorptive properties.
Additionally, the introduction of this compound into biomaterials is a potential area of study. The sulfonate group is known to play a role in the biological activity of various materials, and its presence could be leveraged to create biocompatible scaffolds or drug delivery systems. mdpi.com
Development of Highly Selective Analytical Methodologies
To support research and potential industrial applications, the development of robust and selective analytical methods for the detection and quantification of this compound is essential. Due to the lack of a strong chromophore, direct UV-Vis detection is challenging.
Future methodologies will likely focus on derivatization techniques coupled with advanced separation science. The primary amine group can be readily derivatized with reagents such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) to introduce a fluorescent tag, enabling highly sensitive detection by high-performance liquid chromatography (HPLC) with fluorescence detection.
Capillary electrophoresis (CE) is another powerful technique that offers high resolution and low sample consumption. Method development in CE, potentially coupled with mass spectrometry (CE-MS), could provide a highly specific and sensitive analytical solution.
Gas chromatography (GC) following derivatization to improve volatility could also be explored, although the polarity of the sulfonyl group may present challenges.
Table 2: Potential Analytical Methods for this compound
| Analytical Technique | Derivatization Agent (if applicable) | Detection Method | Key Advantages |
| HPLC | FMOC-Cl, Dansyl chloride | Fluorescence, UV-Vis | High sensitivity, established methodology. |
| GC | Silylation reagents | Mass Spectrometry (MS), Flame Ionization Detector (FID) | High resolution and structural information (with MS). |
| CE | None or derivatization | UV-Vis, Mass Spectrometry (MS) | Low sample volume, high efficiency. |
Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and process development. For a molecule like this compound, where established synthetic routes may not be well-documented, AI can play a pivotal role.
ML algorithms can be trained on existing chemical reaction data to predict the outcomes of potential synthetic routes, including yields and side-product formation. pku.edu.cn This can significantly reduce the number of experiments required, saving time and resources. For instance, AI can model the aza-Michael addition or reductive amination, suggesting optimal reaction conditions such as solvent, temperature, and catalyst. pku.edu.cnacs.org
Furthermore, AI can be employed for retrosynthetic analysis, proposing novel synthetic pathways starting from commercially available precursors. As more experimental data for sulfonyl amines becomes available, these predictive models will become increasingly accurate. github.com
Expanding Applications in Niche Advanced Technologies (e.g., quantum computing materials, space chemistry)
While speculative, the unique electronic properties imparted by the sulfonyl group could lead to investigations into the use of this compound or its derivatives in niche advanced technologies.
In the field of quantum computing, materials with specific electronic and spin states are required. Organosulfur compounds are being explored for their potential in creating quantum dots and other quantum materials. acs.org The defined structure of this compound could allow for its incorporation into larger, precisely engineered molecules with tailored quantum properties. Research in this area would focus on synthesizing derivatives and studying their photophysical and magnetic properties.
In the context of space chemistry, materials that are resistant to extreme temperatures and radiation are of interest. The strong C-S and S=O bonds in the sulfonyl group suggest a degree of inherent stability. Future research could involve studying the behavior of sulfonyl amine-based polymers under simulated space conditions.
Addressing Scalability and Industrial Implementation Challenges for Sustainable Production
The transition from laboratory-scale synthesis to industrial production presents a number of challenges that must be addressed for the widespread adoption of this compound.
A key challenge is ensuring a cost-effective and sustainable supply of starting materials. Process optimization will be critical to maximize yield and minimize waste. biosynth.com This includes the efficient recovery and recycling of solvents and catalysts. uk-cpi.com
The scale-up of chemical reactions can also introduce issues related to heat transfer and mixing. acsgcipr.orgcatsci.com Detailed process safety studies will be necessary to ensure that the synthesis can be carried out safely on a large scale. The development of continuous flow processes, as opposed to batch production, could offer advantages in terms of safety, consistency, and efficiency. acsgcipr.org
Q & A
Q. What are the optimal synthetic routes for 2-Methanesulfonylpropan-1-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound can be approached via nucleophilic substitution or oxidation of propan-1-amine derivatives. For example:
- Route 1 : Reacting 3-chloropropan-1-amine with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) are critical to minimize byproducts like disulfonates .
- Route 2 : Oxidation of 2-(methylthio)propan-1-amine using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C. The reaction progress is monitored via TLC, and yields depend on the oxidizing agent’s strength and reaction time .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .
Q. Which analytical techniques are most effective for characterizing this compound, and what spectral markers are indicative of its structure?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : A triplet at δ 3.2–3.4 ppm (CH₂SO₂), a multiplet at δ 2.8–3.0 ppm (NH₂ adjacent to CH₂), and a singlet at δ 3.1 ppm (SO₂CH₃) confirm the methanesulfonyl group .
- ¹³C NMR : Signals at δ 45–48 ppm (CH₂SO₂) and δ 38–40 ppm (SO₂CH₃) are diagnostic .
- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ at m/z 152.1, with fragmentation peaks at m/z 95 (loss of CH₂SO₂) and m/z 80 (SO₂CH₃⁺) .
- IR Spectroscopy : Strong absorption bands at 1150–1170 cm⁻¹ (S=O asymmetric stretch) and 1320–1350 cm⁻¹ (S=O symmetric stretch) .
Advanced Research Questions
Q. How does the electron-withdrawing methanesulfonyl group affect the compound’s reactivity in nucleophilic reactions compared to other sulfonyl derivatives?
- Methodological Answer : The methanesulfonyl group’s strong electron-withdrawing nature increases the electrophilicity of adjacent carbons. Comparative studies can be conducted via:
- Hammett Analysis : Measure reaction rates of this compound in nucleophilic substitution (e.g., with cyanide ions) versus analogs like ethylsulfonyl or tosyl derivatives. The σₚ value of –SO₂CH₃ (σₚ ≈ 0.72) predicts faster kinetics than –SO₂C₂H₅ (σₚ ≈ 0.69) .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can quantify charge distribution at the reactive carbon, showing higher positive charge density in methanesulfonyl derivatives .
Q. What strategies can resolve discrepancies in biological activity data between enantiomers of this compound?
- Methodological Answer :
- Chiral Separation : Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) to isolate (R)- and (S)-enantiomers. Confirm enantiomeric purity via polarimetry or circular dichroism .
- Biological Assays : Test isolated enantiomers in receptor-binding assays (e.g., serotonin or dopamine receptors) using radioligand displacement. For example, (R)-enantiomers may show higher affinity due to steric complementarity with receptor pockets, as seen in structurally related amines .
Q. How can researchers design experiments to elucidate the metabolic pathways of this compound in vitro?
- Methodological Answer :
- Incubation with Liver Microsomes : Use human liver microsomes (HLMs) and NADPH cofactor. Monitor metabolites via LC-MS/MS at 0, 30, and 60 minutes. Identify phase I metabolites (e.g., N-demethylation) and phase II conjugates (e.g., glucuronidation) .
- Isotope Labeling : Synthesize ¹⁴C-labeled this compound to track metabolic fate. Autoradiography of rat hepatocytes can localize metabolite accumulation .
- Enzyme Inhibition Studies : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility Testing : Conduct parallel experiments in DMSO, water, and hexane under controlled conditions (25°C, N₂ atmosphere). Use nephelometry to quantify undissolved particles. Conflicting reports may arise from impurities (e.g., residual sulfonic acids) altering solubility .
- Quantum Mechanical Calculations : Compute Hansen solubility parameters (δD, δP, δH) using COSMO-RS to predict solvent compatibility. Experimental validation with HPLC-purified samples resolves discrepancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
